molecular formula C27H46O B15143299 Epicholesterol-2,2,3,4,4,6-d6

Epicholesterol-2,2,3,4,4,6-d6

Cat. No.: B15143299
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-LPWOMTTRSA-N
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Description

Epicholesterol-2,2,3,4,4,6-d6 is a deuterium-labeled derivative of epicholesterol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving metabolic processes and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epicholesterol-2,2,3,4,4,6-d6 involves the incorporation of deuterium atoms into the epicholesterol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epicholesterol-2,2,3,4,4,6-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epicholesterol ketone, while reduction can yield epicholesterol alcohol .

Scientific Research Applications

Epicholesterol-2,2,3,4,4,6-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Epicholesterol-2,2,3,4,4,6-d6 involves its incorporation into biological systems where it can mimic the behavior of natural cholesterol. The deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, making it useful for studying the effects of cholesterol in various biological processes. The molecular targets and pathways involved include cholesterol transporters, enzymes involved in cholesterol metabolism, and cell membrane components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epicholesterol-2,2,3,4,4,6-d6 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in metabolic studies. Its stability and similarity to natural cholesterol make it a valuable tool in research .

Properties

Molecular Formula

C27H46O

Molecular Weight

392.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D

InChI Key

HVYWMOMLDIMFJA-LPWOMTTRSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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